molecular formula C15H15N3O3S2 B1223839 N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide

Cat. No.: B1223839
M. Wt: 349.4 g/mol
InChI Key: CFBLQGYTXNKODL-UHFFFAOYSA-N
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Description

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a carbamothioyl group and a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide and 4-methylbenzamide precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes may include:

    Formation of Benzenesulfonamide: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Preparation of 4-Methylbenzamide: This involves the acylation of 4-methylbenzoic acid with ammonia or an amine.

    Coupling Reaction: The final step involves coupling the benzenesulfonamide with the 4-methylbenzamide in the presence of a carbamothioylating agent, such as thiophosgene, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or carbamothioyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids.

Scientific Research Applications

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide and carbamothioyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonamidocarbamothioyl)-4-chlorobenzamide
  • N-(benzenesulfonamidocarbamothioyl)-4-nitrobenzamide
  • N-(benzenesulfonamidocarbamothioyl)-4-aminobenzamide

Uniqueness

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide

InChI

InChI=1S/C15H15N3O3S2/c1-11-7-9-12(10-8-11)14(19)16-15(22)17-18-23(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H2,16,17,19,22)

InChI Key

CFBLQGYTXNKODL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide

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